5alpha-Hydroxy laxogenin

Description

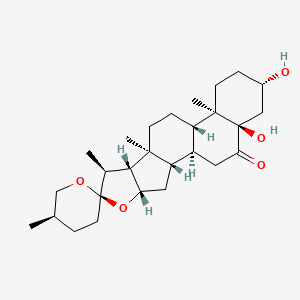

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRGPOQBVFMZFY-PPCFKNSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56786-63-1 | |

| Record name | 5alpha-Hydroxy laxogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25R,5alpha-Spirostan-3beta,5-diol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.ALPHA.-HYDROXY LAXOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivation in Chemical Biology Research

Precursor Compounds in 5alpha-Hydroxy Laxogenin (B1674596) Synthesis (e.g., Diosgenin)

The primary precursor for the synthesis of 5alpha-Hydroxy laxogenin is diosgenin (B1670711). wikipedia.orgopss.org Diosgenin is a naturally occurring steroidal sapogenin found in various plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) species. tandfonline.com It serves as a crucial starting material for the industrial synthesis of numerous steroidal compounds. researchgate.net The labile spiroketal side chain of diosgenin is a key feature that is often preserved or strategically modified during synthetic sequences. scielo.brresearchgate.net

In the context of dietary supplements, the presence of diosgenin and other synthetic derivatives of diosgenin in products claiming to contain this compound further indicates its synthetic origin. researchgate.netresearchgate.net

Table 1: Key Precursor Compounds

| Compound | Type | Source/Role |

|---|---|---|

| Diosgenin | Phytosteroid Saponin | Starting precursor for the synthesis of various steroidal drugs, including this compound. wikipedia.orgresearchgate.netresearchgate.nettandfonline.com |

| Laxogenin | Brassinosteroid | A naturally occurring plant steroid from which this compound is a semi-synthetic derivative. wikipedia.orgresearchgate.net |

Molecular Mechanisms and Biological Activities

Androgen Receptor (AR) Interaction and Transactivation

5alpha-Hydroxy laxogenin (B1674596) is a synthetic spirostane-type steroid that has been investigated for its interaction with the androgen receptor (AR). nih.govresearchgate.net The androgen receptor is a crucial protein that, upon activation by androgenic hormones, regulates gene expression involved in various physiological processes. The interaction of 5alpha-Hydroxy laxogenin with the AR is complex, demonstrating different effects at varying levels of concentration.

In vitro studies using a human prostate cell line genetically engineered to express the androgen receptor, known as PC3(AR)2, have shown that this compound elicits a biphasic dose-dependent response. nih.govresearchgate.netresearchgate.net This means that the compound's effect on AR activation changes as its concentration increases. Specifically, it can switch from having an inhibitory effect at lower doses to a stimulatory one at higher doses. nih.govresearchgate.netumbrellalabs.is This dual activity highlights a complex mechanism of action that is not a simple activation or deactivation of the receptor.

The biphasic response observed in cell studies indicates that this compound possesses both antagonistic (inhibiting) and agonistic (stimulating) properties at the androgen receptor. nih.govresearchgate.netumbrellalabs.is At lower concentrations, it has been observed to act as an antagonist, inhibiting the receptor's activity. nih.gov Conversely, at higher concentrations, it functions as an AR agonist, promoting the transactivation of the receptor. nih.govumbrellalabs.is

Table 1: Concentration-Dependent Effects of this compound on Androgen Receptor Activity

| Concentration Range | Observed Effect on Androgen Receptor (AR) | Property |

|---|---|---|

| Low (e.g., 0.01–1 µg/mL) | Antagonistic (Inhibitory) | Antagonist |

| High (e.g., 25-50 µg/mL) | Agonistic (Stimulatory) | Agonist |

Data derived from in vitro studies on human prostate cells (PC3(AR)2). nih.govresearchgate.net

Interestingly, the androgenic activity of this compound is not consistent across all testing platforms. While it demonstrates clear, dose-dependent activity in mammalian prostate cells, it was found to be inactive in a yeast androgen screen (YAS). nih.govresearchgate.netresearchgate.net In the YAS assay, even at various concentrations, it did not induce the reporter gene. nih.govumbrellalabs.is This discrepancy may be due to differences in the cellular machinery between yeast and mammalian cells, such as the pattern of co-factors required for AR activation or the physical barrier of the yeast cell wall, which might prevent the compound from reaching the receptor. nih.govumbrellalabs.is

Computational modeling, or in silico docking, has been used to predict and analyze the binding of this compound to the androgen receptor. These studies support the findings from cell-based assays, suggesting that the compound can fit into the ligand-binding domain of the human androgen receptor. researchgate.netresearchgate.net Further computational analysis has also explored its binding potential to other regulatory proteins, such as myostatin, a negative regulator of muscle mass. mdpi.comnih.govsciprofiles.comresearchgate.net

Regulation of Protein Metabolism and Muscle Growth

This compound belongs to a class of plant-based steroids known as brassinosteroids. umbrellalabs.ispredatornutrition.comcimasci.com Research into this class of compounds has indicated potential effects on protein metabolism that are relevant to muscle growth.

Studies on brassinosteroids, such as 28-Homobrassinolide, have shown that they can stimulate protein synthesis and inhibit protein degradation in rat skeletal muscle cells. researchgate.net This anabolic effect is mediated in part by the PI3K/Akt signaling pathway. researchgate.net Research on laxogenin and this compound suggests they may increase protein synthesis while decreasing the rate of protein breakdown, which could create a favorable environment for muscle growth. predatornutrition.comcimasci.comdianarangaves.com Additionally, some studies propose that these compounds may inhibit the stress hormone cortisol, which, at high levels, can contribute to protein breakdown. cimasci.comdianarangaves.com In studies involving porcine muscle stem cells, this compound at a concentration of 10 nM was found to promote myogenesis and enhance the formation and maturation of myotubes. mdpi.com

Table 2: Investigated Biological Activities Related to Protein Metabolism

| Biological Process | Investigated Effect of Brassinosteroids/Laxogenins | Potential Outcome |

|---|---|---|

| Protein Synthesis | Stimulation | Anabolic Effect |

| Protein Degradation | Inhibition | Anti-Catabolic Effect |

| Myogenesis | Promotion | Muscle Cell Formation |

| Myotube Maturation | Enhancement | Muscle Fiber Development |

Based on findings from various in vitro and animal studies. mdpi.compredatornutrition.comresearchgate.net

Effects on Protein Synthesis and Breakdown

This compound has been shown to influence the critical balance between protein synthesis and protein breakdown, which is fundamental to muscle hypertrophy. predatornutrition.comdianarangaves.comsupplements4muscle.com The compound is suggested to directly increase protein synthesis while simultaneously decreasing protein breakdown. predatornutrition.comcimasci.com This dual action creates an anabolic environment conducive to muscle growth and accelerated recovery. predatornutrition.comsupplements4muscle.com By promoting nitrogen retention, this compound further supports the necessary conditions for the repair and building of muscle tissues. dianarangaves.comsupplements4muscle.com Some theories also propose that it may inhibit the stress hormone cortisol, which is known to contribute to protein catabolism. predatornutrition.comdianarangaves.comcimasci.com

Proposed Role of Akt Phosphorylation

The prevailing theory regarding the mechanism of action for this compound and related compounds involves the initiation of Akt phosphorylation. stack3d.com This signaling pathway is a key regulator of cellular processes, including protein synthesis and cell growth. While direct human studies are limited, the current hypothesis suggests that by activating the Akt signaling cascade, this compound enhances protein synthesis and prevents the breakdown of proteins (catabolism). stack3d.com

Myostatin (MSTN) Inhibition and Myogenesis Promotion

A significant area of research into this compound's activity centers on its interaction with myostatin (MSTN), a protein that negatively regulates muscle mass. researchgate.netnih.govsciprofiles.com

Computational, or in silico, studies have been employed to predict the interaction between this compound (referred to as 5HLXG in some studies) and myostatin. researchgate.netnih.govsciprofiles.com These analyses have shown that this compound can bind to myostatin with a notable binding free energy. researchgate.netnih.govsciprofiles.com One study reported a binding free energy of -8.50 kcal/mol for the interaction between this compound and myostatin. researchgate.netnih.govsciprofiles.com This strong binding affinity suggests a potential inhibitory effect on myostatin's function. researchgate.netnih.govsciprofiles.com Docking studies further revealed the formation of hydrogen bonds within the myostatin and this compound complex. nih.gov

| Compound | Binding Free Energy to MSTN (kcal/mol) |

| This compound | -8.50 researchgate.netnih.govsciprofiles.com |

| Laxogenin | -7.90 researchgate.netnih.govsciprofiles.com |

This table presents the binding free energies of this compound and a related compound, laxogenin, to myostatin as determined by in silico analysis.

Experimental studies have supported the in silico findings, demonstrating that this compound can effectively inhibit the expression of myostatin at both the messenger RNA (mRNA) and protein levels. researchgate.netnih.govsciprofiles.com In one study, a concentration of 10 nM of this compound was shown to decrease MSTN mRNA and protein levels in differentiating muscle satellite cells (MSCs) from chicken and porcine sources. nih.gov This inhibition of a key negative regulator of muscle growth is a significant aspect of its pro-myogenic activity. researchgate.netnih.govsciprofiles.com

In conjunction with inhibiting myostatin, this compound has been observed to enhance the expression of crucial muscle regulatory factors. nih.gov At a concentration of 10 nM, it was found to increase the mRNA and protein levels of MyoD, myogenin (MyoG), and myosin heavy chain (MYH) in bovine, porcine, and chicken muscle satellite cells. nih.govmdpi.com MyoD and MyoG are key transcription factors that drive the differentiation of myoblasts, while MYH is a fundamental component of the contractile apparatus of muscle fibers. The upregulation of these factors indicates a promotion of myogenesis. nih.govmdpi.com

The culmination of myostatin inhibition and the enhancement of myogenic regulatory factors is the promotion of myotube formation and maturation. researchgate.netnih.govsciprofiles.com Studies utilizing the C2C12 mouse myoblast cell line have shown that treatment with this compound leads to increased myotube formation. mdpi.comresearchgate.net At a concentration of 10 nM, it significantly increased the expression of both early/mid (MyoD) and late (MyoG and MYH) muscle marker genes and their corresponding proteins in C2C12 cells. mdpi.com This demonstrates the compound's ability to drive the differentiation of myoblasts into mature muscle fibers. researchgate.netnih.govsciprofiles.com

| Cell Line | Concentration | Observed Effects |

| Bovine, Porcine, Chicken MSCs | 10 nM | Increased mRNA and protein levels of MYOD, MYOG, and MYH; Decreased MSTN mRNA and protein levels. nih.gov |

| C2C12 | 10 nM | Increased myotube formation; Increased mRNA and protein levels of MYOD, MYOG, and MYH. mdpi.com |

This table summarizes the observed effects of this compound on different cell lines at a specific concentration.

Differentiation of Muscle Satellite Cells (MSCs) from Various Species

Recent in vitro research has shed light on the potential of this compound (5HLXG) to influence the differentiation of muscle satellite cells (MSCs), which are precursors to mature muscle cells. mdpi.comnih.govcolab.ws A 2025 study investigated the effects of 5HLXG on MSCs derived from bovine, porcine, and chicken sources, as well as on the C2C12 mouse myoblast cell line. nih.govsciprofiles.com

The findings from this study indicated that at a concentration of 10 nM, 5HLXG effectively promoted the differentiation of these various MSCs. mdpi.comnih.gov This was evidenced by a significant increase in the expression of Myosin Heavy Chain (MYH), a key marker for myotube formation and maturation. mdpi.comnih.gov The formation of myotubes is a critical step in myogenesis, the process of forming new muscle tissue. mdpi.comnih.gov

The study also explored the underlying mechanism, suggesting that 5HLXG may act as an inhibitor of Myostatin (MSTN), a protein that negatively regulates muscle growth. mdpi.comnih.govresearchgate.net By inhibiting MSTN, 5HLXG is thought to promote the signaling pathways that lead to muscle development. mdpi.comnih.gov Specifically, the research noted that 5HLXG treatment led to a decrease in the mRNA and protein expression of MSTN. mdpi.comnih.gov

The table below summarizes the observed effects of this compound on the differentiation of various muscle satellite cells as reported in the 2025 study.

| Cell Type | Concentration | Observed Effect on Differentiation | Key Marker Change |

| Bovine MSCs | 10 nM | Promoted differentiation | Increased MYH expression |

| Porcine MSCs | 10 nM | Promoted differentiation | Increased MYH expression |

| Chicken MSCs | 10 nM | Promoted differentiation | Increased MYH expression |

| C2C12 Myoblasts | 10 nM | Promoted differentiation | Increased MYH expression |

It is important to note that this research was conducted in a laboratory setting (in vitro) as part of a study on cultured meat production and not in live animals or humans. mdpi.comnih.govcolab.ws

Anti-Inflammatory and Antioxidative Properties

Agonistic Effects on Reactive Oxygen Species (ROS) Downregulating Factors

Research indicates that this compound may act as an agonist for factors that downregulate reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cells, and their overproduction is linked to oxidative stress and various chronic diseases. biofingredients.com

A 2025 study demonstrated that 5HLXG increased the expression of Nuclear factor erythroid 2-related factor 2 (NRF2) and Superoxide dismutase 2 (SOD2). mdpi.comnih.gov NRF2 is a key transcription factor that regulates the expression of antioxidant proteins, while SOD2 is an enzyme that plays a crucial role in detoxifying mitochondrial ROS. mdpi.com By enhancing the expression of these factors, 5HLXG may help to bolster the cell's natural antioxidant defense systems. mdpi.comnih.gov

Reduction of Oxidative Stress Markers

In line with its proposed effects on ROS downregulating factors, studies have observed a reduction in oxidative stress markers following treatment with this compound. mdpi.combiofingredients.com The aforementioned 2025 study reported that at a concentration of 10 nM, 5HLXG significantly reduced ROS levels in differentiating porcine MSCs by approximately 9%. mdpi.comnih.gov This reduction in ROS suggests a tangible antioxidative effect at the cellular level. mdpi.com

The table below details the findings related to the antioxidative properties of this compound from the 2025 study.

| Factor | Concentration | Effect | Outcome |

| NRF2 | 10 nM | Increased expression | Enhanced antioxidant defense |

| SOD2 | 10 nM | Increased expression | Enhanced mitochondrial ROS detoxification |

| ROS Levels | 10 nM | Reduced by ~9% in porcine MSCs | Decreased oxidative stress |

Cortisol Regulation and Stress Response Modulation

This compound is also suggested to play a role in regulating the stress hormone cortisol and modulating the body's response to stress. tigerfitness.combiospace.comcimasci.com Cortisol, when present in excessive levels, can have catabolic effects, including the breakdown of muscle tissue. predatornutrition.com

Pharmacological Investigations

Pharmacokinetics and Biotransformation Research

The understanding of the pharmacokinetic profile and biotransformation of 5alpha-Hydroxy laxogenin (B1674596) is still in its nascent stages, with current literature highlighting a significant need for more comprehensive research in these areas. nih.govresearchgate.netqucosa.de

Absorption Parameters (e.g., Human Intestinal Absorption)

Computational in silico studies have provided initial insights into the absorption characteristics of 5alpha-Hydroxy laxogenin. These predictive models suggest a high potential for human intestinal absorption. One such study calculated the human intestinal absorption rate to be approximately 96.78%. nih.govresearchgate.netresearchgate.net This high absorption percentage suggests that the compound is likely well-absorbed when taken orally. However, it is important to note that these are computational predictions and further in vivo studies are required for definitive confirmation.

| Parameter | Value | Source |

| Human Intestinal Absorption | 96.78% | In silico study nih.govresearchgate.netresearchgate.net |

| AMES Toxicity | No evidence | In silico study nih.gov |

| Hepatotoxicity | No evidence | In silico study nih.gov |

| Skin Sensitization | No evidence | In silico study nih.gov |

Comparative Pharmacological Profiles

This compound is a synthetic spirostane-type steroid. nih.govresearchgate.netresearchgate.net It is often marketed as a natural alternative to anabolic steroids. researchgate.netresearchgate.net

Distinction from Androgenic Anabolic Steroids in Endocrine System Modulation

A key area of investigation for this compound is its interaction with the endocrine system, particularly in comparison to traditional androgenic anabolic steroids. While some sources suggest that laxogenin does not interfere with the body's endocrine system by altering hormone levels like testosterone (B1683101) and estrogen predatornutrition.com, other research presents a more complex picture.

In vitro studies have demonstrated that this compound can bind to and activate the human androgen receptor (AR). nih.govresearchgate.netqucosa.de This interaction appears to be dose-dependent. At lower concentrations, it has shown antagonistic effects on the androgen receptor, while at higher concentrations, it acts as an agonist in human prostate cells. nih.govresearchgate.netqucosa.de This agonistic activity at higher doses was antagonized by the co-incubation with bicalutamide, a known non-steroidal AR antagonist. nih.govqucosa.de The observed androgenic potential in these in vitro models has raised questions regarding its potential effects on androgen-sensitive tissues like the prostate. nih.govresearchgate.netqucosa.de

Interestingly, these in vitro findings did not translate to in vivo effects in one study. In an experiment with castrated male rats, administration of this compound did not produce any observable androgenic or anabolic effects. researchgate.netresearchgate.netresearchgate.net In fact, the highest dosage administered in this study was associated with a significant increase in the atrophy of some androgen-dependent tissues. researchgate.netresearchgate.netresearchgate.net The discrepancy between the in vitro and in vivo results may be attributable to differences in the cellular environments, such as the pattern of co-factors present in isolated cells versus a whole organism. nih.govresearchgate.netqucosa.de

| Compound | Interaction with Androgen Receptor (In Vitro) | Endocrine System Modulation (In Vivo - Rat Model) | Classification |

| This compound | Biphasic: Antagonistic at low doses, agonistic at high doses in human prostate cells. nih.govresearchgate.netqucosa.de | No observed androgenic or anabolic effects; highest dose increased atrophy of some target tissues. researchgate.netresearchgate.netresearchgate.net | Synthetic spirostane-type steroid. nih.govresearchgate.netresearchgate.net |

| Androgenic Anabolic Steroids (General) | Agonistic, leading to anabolic and androgenic effects. researchgate.net | Direct modulation of the endocrine system, including suppression of endogenous testosterone production. researchgate.netpredatornutrition.com | Synthetic derivatives of testosterone. researchgate.net |

Toxicological and Safety Research

In Vitro Toxicity Assessments (e.g., AMES Toxicity, Hepatotoxicity, Skin Sensitization)

In silico and in vitro assessments have been conducted to predict the toxicological profile of 5alpha-Hydroxy laxogenin (B1674596). Computational predictions suggest a favorable safety profile regarding mutagenicity and sensitization.

A study using computational models to predict toxicity indicated that 5alpha-Hydroxy laxogenin is not expected to cause AMES toxicity, hepatotoxicity, or skin sensitization. nih.govresearchgate.netresearchgate.net These findings suggest that the compound is unlikely to be mutagenic (cause DNA damage), toxic to the liver, or cause an allergic skin reaction. nih.govresearchgate.netresearchgate.net The predicted human intestinal absorption for this compound was high, at 96.78%. nih.govresearchgate.net

Table 1: Predicted Toxicity and Absorption of this compound

| Parameter | Prediction | Reference |

|---|---|---|

| AMES Toxicity | No | nih.gov |

| Hepatotoxicity | No | nih.gov |

| Skin Sensitization | No | nih.gov |

In Vivo Safety Evaluations

Research in orchiectomized (castrated) male rats has been conducted to evaluate the potential androgenic and anabolic effects of this compound in vivo. In these studies, administration of the compound for two weeks at varying dosages did not result in any significant changes to the wet weights of key androgenic or anabolic target tissues. researchgate.netresearchgate.nettu-dresden.deresearchgate.net

Specifically, no effects were observed on the following tissues:

Androgenic tissues: prostate, seminal vesicle, penis. researchgate.netresearchgate.nettu-dresden.deresearchgate.net

Anabolic tissues: musculus levator ani, skeletal hindlimb muscles. researchgate.netresearchgate.nettu-dresden.deresearchgate.net

These findings indicate that, within the parameters of the study, this compound did not demonstrate the expected physiological effects of an androgenic or anabolic agent on these specific tissues. researchgate.netresearchgate.nettu-dresden.deresearchgate.net

Contrary to the expected anabolic or androgenic effects, studies in orchiectomized rat models have observed a paradoxical outcome at higher concentrations of this compound. researchgate.netresearchgate.net Specifically, at the highest tested dosage of 36 mg/kg of body weight, a statistically significant increase in atrophy was noted in some of the target tissues. researchgate.netresearchgate.nettu-dresden.de This suggests that at higher concentrations, this compound may exert atrophic rather than anabolic effects on certain tissues in this animal model. researchgate.netresearchgate.net

Regulatory Status and Scientific Concerns

This compound has been a subject of regulatory scrutiny. The U.S. Food and Drug Administration (FDA) has included this compound on its Dietary Supplement Ingredient Advisory List. researchgate.netnih.govnih.govusada.orgfoodcomplianceinternational.com This action serves to alert the public and manufacturers that the FDA considers this compound to be an unlawful ingredient in dietary supplements. nih.govusada.org The rationale for its inclusion is that it does not appear to be a legitimate dietary ingredient. nih.govfoodcomplianceinternational.com The Department of Defense (DoD) also includes 5-alpha-hydroxy-laxogenin on its Prohibited Dietary Supplement Ingredients list because it does not meet the definition of a dietary ingredient. opss.org

Crucially, this compound has not received approval from the FDA for any medical use or as a dietary supplement. usada.orgopss.org Its presence in products marketed as dietary supplements is considered illegal by the FDA. usada.org The safety and efficacy of this compound in humans have not been established through the rigorous testing required for approved drugs or legitimate dietary ingredients. usada.orgopss.org

Implications for Anti-Doping Regulations and Sports

The status of this compound within the realm of sports and anti-doping is complex, primarily due to its marketing as a performance-enhancing product and the nature of the supplements in which it is found. usada.org Although often advertised as a "natural anabolic agent," it is a synthetic derivative of laxogenin and has not been isolated from any natural source. usada.orgopss.orgwikipedia.org This has drawn the attention of anti-doping organizations and regulatory bodies.

The World Anti-Doping Agency (WADA) includes substances on its Prohibited List if they meet two of three criteria: evidence of performance enhancement, a (potential) health risk to athletes, or a violation of the "spirit of sport". nih.gov Currently, this compound is not explicitly named on the WADA Prohibited List because there is insufficient evidence to demonstrate it has performance-enhancing effects in humans. usada.org However, WADA may change the status of the ingredient if new data emerges. usada.org

In the United States, the Food and Drug Administration (FDA) has determined that this compound is not a lawful dietary ingredient and has issued warning letters to companies marketing supplements containing it. usada.orgnutraingredients-usa.com The FDA has also included the compound on its Dietary Supplement Ingredient Advisory List. usada.org The U.S. Anti-Doping Agency (USADA) has noted that while the compound is not currently prohibited in sport, its safety is unknown as it has not been tested in humans. usada.orgmedicalnewstoday.com Furthermore, the Department of Defense (DoD) includes this compound on its Prohibited Dietary Supplement Ingredients list. opss.org

A significant concern for athletes is the high risk of contamination and adulteration associated with products marketed as containing this compound. usada.org USADA has highlighted that many such products are either contaminated with or intentionally spiked with undeclared substances that are prohibited in sport, including stimulants, anabolic steroids, and Selective Androgen Receptor Modulators (SARMs). usada.orgmedicalnewstoday.com Research into commercially available supplements has confirmed these findings, with analyses identifying undeclared anabolic androgenic steroids and other synthetic compounds. researchgate.net In some tested products, laxogenin itself was not detected at all. opss.org

Table 1: Regulatory and Advisory Status of this compound

| Organization | Status | Key Findings and Remarks |

|---|---|---|

| World Anti-Doping Agency (WADA) | Not Currently Prohibited | Does not currently meet at least two of the three criteria for inclusion on the Prohibited List due to unclear evidence of performance enhancement in humans. usada.orgnih.gov |

| U.S. Anti-Doping Agency (USADA) | On Radar / High Risk | Notes the ingredient is illegal in dietary supplements and frequently found in products contaminated or spiked with prohibited substances. usada.orgmedicalnewstoday.com |

| U.S. Food and Drug Administration (FDA) | Unlawful Dietary Ingredient | Has issued warning letters to manufacturers and added it to the Dietary Supplement Ingredient Advisory List. usada.orgnutraingredients-usa.com |

| U.S. Department of Defense (DoD) | Prohibited | Included on the DoD Prohibited Dietary Supplement Ingredients list because it does not meet the definition of a dietary ingredient. opss.org |

Scientific investigations have begun to explore the biological activity of this compound to evaluate its potential for anabolic or androgenic effects. In vitro research has shown that the compound can trans-activate the androgen receptor in human prostate cells in a dose-dependent manner, suggesting androgenic potential at higher concentrations. nih.govresearchgate.net However, another study using an orchiectomized rat model did not observe any androgenic or anabolic effects in vivo. researchgate.net This discrepancy highlights the need for further research to understand its physiological effects. nih.gov The potential for androgenic activity is of particular interest to anti-doping agencies, as proof of anabolic effects would satisfy one of the key criteria for inclusion on the WADA Prohibited List. nih.gov

Table 2: Summary of Key Research Findings on this compound's Bioactivity

| Study Type | Model | Findings | Implications for Anti-Doping |

|---|---|---|---|

| In vitro | Yeast Androgen Screen | No androgenic activity observed. nih.gov | Suggests a lack of direct androgen receptor activation in this specific assay. |

| In vitro | Human Prostate Cell Line (PC3(AR)2) | Showed dose-dependent trans-activation of the androgen receptor; antagonistic at low concentrations and agonistic at high concentrations. nih.govresearchgate.net | The androgenic potential at higher concentrations warrants further investigation for abuse in sports. nih.govresearchgate.net |

| In vivo | Orchiectomized Rat Model | No significant androgenic or anabolic effects were observed. researchgate.net | Contradicts in vitro findings and suggests a lack of effect in this animal model, but human data is still needed. |

| In silico | Molecular Docking | Supports the potential for androgen receptor binding. researchgate.net | Provides a theoretical basis for the in vitro observed androgenic activity. |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Assays

In vitro cellular assays are fundamental in elucidating the biological activity of compounds like 5alpha-Hydroxy laxogenin (B1674596) at the cellular and molecular level. These controlled laboratory experiments utilize isolated cells to investigate specific mechanisms of action, such as receptor binding and activation or effects on cellular differentiation and function.

The yeast androgen screen is a bioassay that employs a genetically modified strain of Saccharomyces cerevisiae. This yeast is engineered to contain the human androgen receptor (AR) and a reporter gene system, typically β-galactosidase, which is activated upon binding of an androgenic compound to the AR.

In studies investigating 5alpha-Hydroxy laxogenin, the yeast androgen screen was utilized to assess its potential androgenic properties. qucosa.de The positive control, dihydrotestosterone (B1667394) (DHT), demonstrated a clear dose-dependent stimulation of the reporter gene expression. qucosa.de However, when this compound was introduced to the assay at various concentrations, it did not induce the reporter gene. qucosa.deresearchgate.net This outcome indicates that within the context of this specific screening model, this compound did not exhibit androgenic activity. nih.gov The lack of response in the yeast model could be attributed to factors such as the yeast cell wall preventing diffusion or differences in the required cellular co-factors compared to mammalian cells. qucosa.de

To further investigate androgenic potential in a mammalian system, reporter gene assays were conducted using the human prostate cancer cell line PC3(AR)2. nih.gov These cells are stably transfected with the human androgen receptor, providing a relevant model for studying AR-mediated activity. qucosa.de In these assays, cells are also transfected with a reporter plasmid where a reporter gene, such as luciferase, is controlled by an androgen-responsive promoter. nih.govnih.gov

Contrary to the results from the yeast screen, this compound demonstrated the ability to trans-activate the androgen receptor in PC3(AR)2 cells. nih.govnih.gov The compound exhibited a complex, biphasic dose-dependent response. qucosa.de At lower concentrations (ranging from 0.01 to 1 µg/mL), it displayed antagonistic properties. qucosa.denih.gov Conversely, at higher concentrations, it acted as an agonist, inducing the expression of the luciferase reporter gene. qucosa.denih.gov This agonistic effect was confirmed to be mediated by the androgen receptor, as co-incubation with the non-steroidal AR antagonist, bicalutamide, successfully blocked the luciferase activity induced by this compound. qucosa.deumbrellalabs.is

| Concentration of this compound | Observed Effect in PC3(AR)2 Cells | Receptor Mediation |

|---|---|---|

| 0.01–1 µg/mL | Antagonistic | Androgen Receptor |

| 25–50 µg/mL | Agonistic | Androgen Receptor (blocked by Bicalutamide) |

The C2C12 cell line, derived from mouse myoblasts, is a widely used in vitro model to study the process of myogenesis, which includes the differentiation of myoblasts into mature muscle fibers known as myotubes. cytion.comnih.gov These studies are critical for evaluating the potential of compounds to influence muscle development and regeneration.

Research has shown that this compound can promote the differentiation and maturation of C2C12 cells. nih.gov At a concentration of 10 nM, the compound was found to effectively enhance myotube formation. researchgate.netmdpi.com This was visually confirmed through immunocytochemistry techniques that detect the presence of key muscle proteins like Myosin Heavy Chain (MYH), a marker for mature myotubes. researchgate.net

Muscle satellite cells (MSCs) are stem cells that play a crucial role in muscle repair and regeneration. nih.gov Assays using MSCs isolated from various species, such as bovine and porcine, provide a primary cell model to study myogenesis.

In studies involving MSCs, this compound was investigated for its effects on differentiation. At a concentration of 10 nM, it was shown to promote the myogenesis of both bovine and porcine MSCs. nih.govresearchgate.net A key mechanism identified was the compound's ability to inhibit both the mRNA and protein expression of myostatin (MSTN). researchgate.netmdpi.com Myostatin is a well-known negative regulator of muscle mass, and its inhibition is a target for promoting muscle growth. nih.gov

Creatine (B1669601) kinase is an enzyme that is highly expressed in muscle cells, and its activity level is a well-established biochemical marker for the differentiation of myoblasts into myotubes. researchgate.net Measuring its activity in cell cultures provides a quantitative assessment of the extent of myogenesis.

The addition of this compound to cell cultures of MSCs and C2C12 cells resulted in a significant increase in creatine kinase activity, confirming its pro-myogenic effects. mdpi.com

In Bovine MSCs : this compound increased creatine kinase activity by over 15% at a concentration of 1 nM. nih.gov

In Porcine MSCs : The compound led to an increase in activity by approximately 9% at 0.1 nM and by 18% at both 1 nM and 10 nM concentrations. mdpi.com

| Cell Type | Concentration of this compound | Increase in Creatine Kinase Activity |

|---|---|---|

| Bovine MSCs | 1 nM | >15% |

| Porcine MSCs | 0.1 nM | ~9% |

| 1 nM | 18% | |

| 10 nM | 18% |

In Vivo Animal Models

While in vitro assays provide valuable mechanistic insights, in vivo animal models are essential for understanding the physiological effects of a compound in a whole organism. The Hershberger assay, which uses orchiectomized (castrated) rats, is a standard model for assessing the androgenic (effects on sex tissues) and anabolic (effects on muscle) properties of a substance.

In a study investigating this compound, orchiectomized rats were treated with three different dosages of the compound over a two-week period. researchgate.netnih.gov The results of this in vivo model contrasted sharply with some of the in vitro findings. The study reported that this compound exhibited neither androgenic nor anabolic effects in this animal model. nih.gov

Orchiectomized Rat Model for Androgenic and Anabolic Potential

The orchiectomized (castrated) rat model is a well-established method for assessing the androgenic and anabolic potential of chemical substances. Castration removes the primary source of endogenous androgens, like testosterone (B1683101), creating a sensitive baseline to measure the effects of exogenous compounds. In a key study, researchers treated castrated male rats with three different dosages of this compound over a two-week period to investigate its potential to act as an anabolic or androgenic agent. nih.govresearchgate.netresearchgate.net This model allows for the direct observation of how a substance influences tissues that are normally responsive to male hormones. researchgate.net

Assessment of Anabolic Target Tissues (e.g., Musculus Levator Ani, Skeletal Hindlimb Muscles)

Anabolic activity is characterized by the growth and maintenance of tissues, particularly skeletal muscle. In the orchiectomized rat model, the musculus levator ani is a specific, highly androgen-sensitive muscle that is a primary indicator of anabolic effects. Additionally, the wet weights of skeletal hindlimb muscles are measured to assess broader effects on muscle mass.

Despite claims of anabolic properties, a study investigating this compound found no statistically significant increase in the wet weights of the musculus levator ani or the skeletal hindlimb muscles in the treated rats. nih.govconsensus.app In fact, the research noted that at the highest administered dosage (36 mg/kg of body weight), a significantly higher degree of atrophy was observed in some of these target tissues. nih.govresearchgate.net

| Target Tissue | Observed Effect | Reference |

|---|---|---|

| Musculus Levator Ani | No increase in wet weight observed. | nih.govconsensus.app |

| Skeletal Hindlimb Muscles | No increase in wet weight observed. | nih.govconsensus.app |

| General Observation (Highest Dose) | Significantly higher atrophy was noted in some target tissues. | nih.govresearchgate.net |

Assessment of Androgen Target Tissues (e.g., Prostate, Seminal Vesicle, Penis)

Androgenic effects relate to the development and maintenance of male characteristics, mediated through androgen-responsive tissues. The prostate, seminal vesicle, and penis are key androgenic target tissues whose weights are expected to increase in response to androgenic compounds.

In the same in vivo study, treatment with this compound did not result in any observable increase in the wet weights of the prostate, seminal vesicle, or penis. nih.govconsensus.app This lack of effect on androgen-sensitive organs indicates that, within this experimental model, this compound did not exhibit androgenic activity. nih.gov

| Target Tissue | Observed Effect | Reference |

|---|---|---|

| Prostate | No increase in wet weight observed. | nih.govconsensus.app |

| Seminal Vesicle | No increase in wet weight observed. | nih.govconsensus.app |

| Penis | No increase in wet weight observed. | nih.govconsensus.app |

In Silico Computational Methods

In silico computational methods, such as molecular docking and ligand-protein interaction analysis, provide a theoretical framework for understanding how a compound might interact with biological targets at the molecular level. These methods are cost-effective and can predict binding affinities and interaction patterns before more resource-intensive in vitro or in vivo studies are conducted. mdpi.com

Molecular Docking Simulations (e.g., Myostatin Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target). mdpi.com This simulation helps to estimate the strength of the interaction, often expressed as binding free energy.

One computational study screened this compound against myostatin (MSTN), a protein that acts as a negative regulator of muscle growth. mdpi.comnih.gov The in silico analysis showed that this compound could bind to myostatin with a binding free energy of -8.50 kcal/mol. mdpi.comnih.govresearchgate.net This suggests a potentially strong and stable interaction, identifying this compound as a potential myostatin inhibitor. mdpi.com Other in silico docking analyses have also supported the potential for this compound to bind to the androgen receptor, which aligns with some in vitro findings. nih.govresearchgate.net

| Compound | Protein Target | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Myostatin (MSTN) | -8.50 | mdpi.comnih.govresearchgate.net |

| Laxogenin | Myostatin (MSTN) | -7.90 | mdpi.comnih.govresearchgate.net |

Ligand-Protein Interaction Analysis

Following a docking simulation, a detailed analysis of the interactions between the ligand and the protein is performed. This analysis identifies the specific types of molecular bonds and interactions that stabilize the complex.

In the docking simulation with myostatin, the analysis revealed that the this compound and myostatin complex was stabilized by the formation of two hydrogen bonds. mdpi.com Specifically, these bonds were formed between the ligand and the amino acid residue LYS39 (Lysine 39) of the myostatin protein. mdpi.com In addition to hydrogen bonds, five hydrophobic interactions were also observed, further contributing to the stability of the complex. mdpi.comresearchgate.net These specific interactions provide a molecular basis for the predicted binding affinity. mdpi.com

Future Directions and Translational Research

Elucidation of Complete Mechanism(s) of Action in Human Physiology

The precise mechanisms by which 5alpha-Hydroxy laxogenin (B1674596) exerts its effects in the human body are not fully understood. It is a member of the brassinosteroid family of plant steroids, which are structurally similar to animal steroid hormones. predatornutrition.comnih.gov However, their signaling mechanisms differ significantly. inflibnet.ac.in

In vitro studies have provided some initial insights. Research has shown that 5alpha-Hydroxy laxogenin can bind to and activate the androgen receptor in human prostate cells, suggesting a potential for androgenic effects. nih.govresearchgate.net Specifically, it demonstrated a biphasic response, acting as an antagonist at lower concentrations and an agonist at higher concentrations. nih.gov Further investigation is needed to understand the downstream consequences of this interaction and its relevance to muscle physiology.

A recent in silico and in vitro study explored the interaction of both laxogenin and this compound with myostatin, a known negative regulator of muscle mass. mdpi.comresearchgate.netnih.gov The study found that both compounds could bind to myostatin, with this compound showing a slightly stronger binding affinity. mdpi.comresearchgate.net This interaction was shown to inhibit myostatin expression and promote myogenesis, the process of muscle cell formation. mdpi.comresearchgate.netnih.gov The study also indicated that these compounds may have antioxidant properties by downregulating reactive oxygen species (ROS). mdpi.comresearchgate.net

Future research should aim to:

Confirm these in vitro findings in human subjects.

Identify the full spectrum of receptors and signaling pathways modulated by this compound.

Investigate the dose-dependent effects on various tissues and cell types.

Clarify the compound's metabolic fate and the bioactivity of its metabolites.

Comprehensive Assessment of Anabolic Properties and Performance Enhancement

While marketed as an anabolic agent, concrete evidence of this compound's performance-enhancing effects in humans is lacking. usada.orgpeakbody.co.uk Claims of increased protein synthesis and muscle growth are largely based on its classification as a brassinosteroid and preliminary in vitro data. predatornutrition.comsmolecule.com

One study in orchiectomized rats failed to demonstrate any anabolic or androgenic effects in vivo. researchgate.netresearchgate.net In fact, the highest dose administered led to increased atrophy in some androgen-sensitive tissues. researchgate.net This contrasts with in vitro findings of androgen receptor activation and highlights the need for comprehensive in vivo studies. nih.govresearchgate.net

Future research in this area should include:

Well-designed, placebo-controlled clinical trials in human subjects.

Direct measurement of muscle protein synthesis rates and changes in lean body mass.

Assessment of strength, endurance, and other relevant performance metrics.

Comparison of its effects to established anabolic agents.

Investigation of Long-Term Safety and Efficacy in Controlled Human Studies

The long-term safety of this compound consumption in humans is unknown. usada.orgmedicalnewstoday.com Currently, there are no published human studies evaluating its safety or efficacy. opss.org The U.S. Food and Drug Administration (FDA) has included this compound on its Dietary Supplement Ingredient Advisory List, indicating that it does not consider it a lawful dietary ingredient. usada.org

The androgenic potential observed in vitro raises concerns about potential side effects, particularly with long-term use. nih.govqucosa.de Furthermore, analysis of supplements claiming to contain this compound has revealed the presence of undeclared and potentially harmful substances. usada.orgmedicalnewstoday.com

Critical areas for future investigation include:

Long-term, randomized, controlled trials to assess both the efficacy and the safety profile of purified this compound.

Monitoring of hormonal profiles, liver function, cardiovascular markers, and other relevant health parameters in human subjects.

Establishment of a safe and effective dosage range, if any.

Evaluation of potential drug interactions.

Potential Pharmaceutical Applications Beyond Muscle Anabolism

The biological activities of brassinosteroids extend beyond muscle growth. mdpi.com Research on other brassinosteroids suggests potential applications in various therapeutic areas. For instance, some brassinosteroids have been shown to possess anticancer, antiviral, antifungal, and antibacterial properties. mdpi.com

The observed interaction of this compound with the androgen receptor and myostatin could have implications for conditions characterized by muscle wasting (sarcopenia), cachexia, or certain hormonal imbalances. nih.govmdpi.com However, extensive preclinical and clinical research is necessary to explore these possibilities.

Future research could focus on:

Screening this compound for activity against various disease targets.

Investigating its potential in models of age-related muscle loss, cancer-induced cachexia, and other muscle-wasting conditions.

Exploring its anti-inflammatory and antioxidant properties for potential therapeutic benefit.

Role in Cultured Meat Production and Myotube Formation

An emerging area of research for this compound is its potential application in the production of cultured meat. mdpi.comdntb.gov.uafrontiersin.org Cultured meat relies on the efficient in vitro myogenesis of muscle stem cells to form edible muscle tissue. mdpi.comnih.govdntb.gov.ua

A recent study demonstrated that both laxogenin and this compound can enhance myotube formation and maturation in bovine, porcine, and chicken-derived muscle stem cells, as well as in C2C12 myoblasts. mdpi.comresearchgate.net By inhibiting myostatin and promoting myogenesis, these compounds could potentially improve the texture, quality, and nutritional value of cultured meat. mdpi.comresearchgate.netnih.gov The study suggests that their supplementation in culture media could be a valuable tool for large-scale cultured meat production. mdpi.comdntb.gov.ua

Future research in this domain should aim to:

Optimize the concentration and timing of this compound application in cell culture.

Assess the impact on the final characteristics of the cultured meat product, including taste, texture, and nutritional content.

Evaluate the cost-effectiveness and scalability of using this compound in industrial cultured meat production.

Ensure the complete absence of the compound in the final food product to avoid any potential effects on consumers.

Research Findings on this compound

| Study Type | Organism/Cell Line | Key Findings | Reference |

| In vitro | Human Prostate Cells (PC3(AR)2) | Showed androgenic potential by trans-activating the androgen receptor in a dose-dependent manner, with antagonistic effects at lower doses and agonistic effects at higher doses. | nih.govqucosa.de |

| In silico & In vitro | Myostatin, Bovine/Porcine/Chicken MSCs, C2C12 cells | Bound to and inhibited myostatin, promoted myogenesis, and enhanced myotube formation and maturation. Also exhibited antioxidant effects. | mdpi.comresearchgate.netnih.govresearchgate.net |

| In vivo | Orchiectomized Rats | Did not show androgenic or anabolic effects. The highest dose led to increased atrophy of some androgen-sensitive tissues. | researchgate.netresearchgate.net |

Q & A

Q. What gaps in the literature warrant prioritized investigation?

- Answer : Critical gaps include:

- Human pharmacokinetics and tissue distribution.

- Long-term safety profiles, particularly hepatic/renal toxicity.

- Mechanistic studies comparing 5α-hydroxy laxogenin to other brassinosteroids (e.g., ecdysterone).

Funding agencies should prioritize grants addressing these under a translational framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.